N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Description
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a part of a series of novel N- (5- (tert-butyl)isoxazol-3-yl)-N’-phenylurea derivatives designed and synthesized as FLT3 inhibitors .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular formula of the compound is C23H29N3OS . The InChI representation of the compound is InChI=1S/C23H29N3OS/c1-16 (2)12-19-13-20 (21 (28-19)22 (27)25-23 (3,4)5)18-8-6-17 (7-9-18)14-26-11-10-24-15-26/h6-11,13,15-16H,12,14H2,1-5H3, (H,25,27) .Chemical Reactions Analysis
The compound is a part of a series of novel N- (5- (tert-butyl)isoxazol-3-yl)-N’-phenylurea derivatives designed and synthesized as FLT3 inhibitors . These compounds have high potency against FLT3-ITD-bearing MV4-11 cells and significantly inhibitory activity toward FLT3 .Physical and Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
Target of Action
The primary target of this compound is the FMS-Like Tyrosine Kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, which plays a crucial role in hematopoiesis, the formation of blood cellular components .
Mode of Action
The compound acts as a FLT3 inhibitor . It binds to the FLT3 receptor and inhibits its activity, preventing the receptor from sending proliferative signals to the cell’s machinery . This inhibition can lead to the cessation of uncontrolled cell division, a hallmark of many types of cancer .
Biochemical Pathways
The inhibition of FLT3 affects the JAK/STAT signaling pathway , a major downstream effect of FLT3 activation . This pathway is involved in processes such as cell growth, differentiation, and apoptosis. By inhibiting FLT3, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound has been found to have good oral pharmacokinetics (PK) properties . This means it can be effectively absorbed into the bloodstream when taken orally, distributed throughout the body to reach its target sites, metabolized by the body, and eventually excreted . These properties are crucial for the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is the inhibition of uncontrolled cell proliferation . By inhibiting FLT3, the compound can disrupt the JAK/STAT signaling pathway, leading to the cessation of cell growth and division . This can result in the death of cancer cells, thereby reducing the size of tumors and potentially leading to remission .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the compound’s absorption and thus its bioavailability . Additionally, the presence of certain enzymes in the body can affect the compound’s metabolism, potentially leading to the formation of metabolites with different activities . The compound’s stability and efficacy can also be affected by factors such as temperature and light .
Future Directions
The compound is a part of a series of novel N- (5- (tert-butyl)isoxazol-3-yl)-N’-phenylurea derivatives designed and synthesized as FLT3 inhibitors . These compounds have shown promising results in vitro and in vivo, leading to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d without observable body weight loss . This study has provided a new chemotype of FLT3 inhibitors as novel therapeutic candidates for acute myeloid leukemia (AML) .
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-9-17-11-6-5-10(7-12(11)18-9)15(21)19-14-8-13(20-22-14)16(2,3)4/h8,10H,5-7H2,1-4H3,(H,17,18)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDGFUNLPFMCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CC(=NO3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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